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Compound Name: AzBTS-(NH4)2

Cat. No.: B1664314 Get Quote

Technical Support Center: ABTS/DPPH
Antioxidant Capacity Assay
Welcome to the technical support center for the ABTS/DPPH antioxidant capacity assay. This

resource provides troubleshooting guides and frequently asked questions (FAQs) to assist

researchers, scientists, and drug development professionals in obtaining accurate and

reproducible results.

Frequently Asked Questions (FAQs)
Q1: What is the principle of the ABTS antioxidant capacity assay?

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] assay is a spectrophotometric

method used to measure the total antioxidant capacity of a sample. The assay is based on the

ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+). In the presence of

an antioxidant, the pre-generated blue/green ABTS•+ is reduced back to its colorless neutral

form. The degree of color change is proportional to the concentration and activity of the

antioxidants in the sample.[1][2]

Q2: What is the difference between the metmyoglobin/H₂O₂ and potassium persulfate methods

for generating the ABTS radical cation?

There are two primary methods for generating the ABTS•+ radical:
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Metmyoglobin/H₂O₂ Method: This was the original method, where metmyoglobin reacts with

hydrogen peroxide (H₂O₂) to produce a ferrylmyoglobin radical, which then oxidizes ABTS to

ABTS•+. A drawback of this method is the potential for the antioxidant to react directly with

the hydroxyl radicals also present, leading to an overestimation of antioxidant capacity.

Potassium Persulfate Method: This is the improved and more commonly used method.[3]

ABTS is oxidized by potassium persulfate (or ammonium persulfate) to generate the ABTS•+

radical. This method is simpler and avoids the interference from hydroxyl radicals.[3]

However, it requires a longer incubation period (12-16 hours) for the radical generation to be

complete.[3][4]

Q3: Why is the absorbance measured at 734 nm?

The ABTS•+ radical has several absorption maxima. However, measurement at 734 nm is

recommended because it minimizes the interference from the color of natural products and

reduces the effect of sample turbidity.[1]

Q4: Can the ABTS assay be used for both hydrophilic and lipophilic antioxidants?

Yes, one of the key advantages of the ABTS assay is that the radical cation is soluble in both

aqueous and organic solvents. This allows for the determination of antioxidant capacity in both

hydrophilic and lipophilic samples.[4]

Troubleshooting Guide
Issue 1: High Background Absorbance
Question: My blank (containing only the ABTS•+ solution) has a very high absorbance, outside

the optimal range of 0.70 ± 0.02 at 734 nm. What could be the cause?

Answer:

Improper Dilution of ABTS•+ Solution: The most common reason is that the stock ABTS•+

solution was not diluted sufficiently before the measurement.

Solution: After the 12-16 hour incubation for radical generation, the ABTS•+ stock solution

must be diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) until the

absorbance at 734 nm is within the range of 0.70 ± 0.02.
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Contamination: Contamination of reagents or glassware with reducing agents can lead to a

partial reduction of the ABTS•+ before the assay begins, affecting the initial absorbance.

Solution: Ensure all glassware is thoroughly cleaned and use high-purity reagents.

Instability of the ABTS•+ Radical: The ABTS•+ radical, while relatively stable, can degrade

over time, especially when exposed to light or high temperatures.

Solution: Store the ABTS•+ stock solution in the dark and at room temperature. It is

generally stable for up to two days.[4] Prepare fresh working solutions daily.

Issue 2: Poor Reproducibility
Question: I am observing significant variability between my replicates. What are the possible

reasons and solutions?

Answer:

Inconsistent Pipetting: Inaccurate or inconsistent pipetting of samples, standards, or the

ABTS•+ solution is a major source of variability.

Solution: Use calibrated micropipettes and ensure proper pipetting technique. For

microplate-based assays, consider using a multichannel pipette for adding the ABTS•+

solution to all wells simultaneously.

Timing of Measurements: The reaction between antioxidants and the ABTS•+ radical is time-

dependent. Inconsistent timing of absorbance readings will lead to variable results.

Solution: Use a timer and read the absorbance of all samples and standards at the same

time point after the addition of the ABTS•+ solution. For automated plate readers, ensure

the reading time for each well is consistent.

Temperature Fluctuations: The reaction rate can be sensitive to temperature.

Solution: Allow all reagents and samples to equilibrate to room temperature before starting

the assay. Conduct the experiment in a temperature-controlled environment if possible.
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Incomplete Mixing: Inadequate mixing of the sample with the ABTS•+ solution can result in a

non-uniform reaction.

Solution: Gently mix the contents of the cuvette or microplate well immediately after

adding the sample.

Issue 3: Interference from Sample Components
Question: My sample contains compounds other than antioxidants. How can I be sure they are

not interfering with the assay?

Answer:

Colored Compounds: If your sample is colored, it can absorb light at 734 nm, leading to an

underestimation of antioxidant activity.

Solution: Run a sample blank containing the sample and the solvent (without the ABTS•+

reagent). Subtract the absorbance of the sample blank from the absorbance of the sample

with the ABTS•+ reagent.

Turbidity: Particulate matter in the sample can scatter light and interfere with the absorbance

reading.

Solution: Centrifuge or filter the sample to remove any particulate matter before

performing the assay.

Reducing Agents: Compounds that are not antioxidants but have reducing properties can

react with the ABTS•+ radical, leading to an overestimation of antioxidant capacity.

Solution: This is an inherent limitation of the assay. If you suspect the presence of

interfering reducing agents, consider using other antioxidant assays that work via different

mechanisms (e.g., oxygen radical absorbance capacity - ORAC assay) to get a more

complete picture of the antioxidant profile.

Metal Chelators: Some compounds can chelate metal ions that might be present as

contaminants and indirectly affect the assay. However, the primary interference from

chelators is more pronounced in assays that rely on metal-catalyzed oxidation. In the
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standard ABTS assay using potassium persulfate, this is less of a concern. If using the older

metmyoglobin/H₂O₂ method, metal chelators could interfere with the iron in the

metmyoglobin.

Quantitative Data Summary
The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC),

where the activity of the sample is compared to that of Trolox, a water-soluble vitamin E analog.

Another common metric is the IC50 value, which is the concentration of the antioxidant

required to scavenge 50% of the ABTS•+ radicals.

Table 1: Trolox Equivalent Antioxidant Capacity (TEAC) of Common Antioxidants

Compound TEAC Value

Gallic Acid 1.03 - 4.68

(+)-Catechin 3.12

Caffeic Acid 1.59

Rutin Hydrate 4.68

Hyperoside 3.54

Quercetin 1.89

Kaempferol 3.70

Ascorbic Acid 0.97 - 1.05

Uric Acid 1.00

Note: TEAC values can vary depending on the specific reaction conditions (e.g., solvent, pH,

reaction time).

Table 2: IC50 Values of Selected Compounds in the ABTS Assay
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Compound IC50 (µg/mL)

Antarvediside A 30.0

Antarvediside B 26.0

Sekikaic acid 72.0

Atranorin 57.5

Divaricatic acid 60.0

2'-O-methyl divaricatic acid 37.0

Ascorbic acid (Standard) 41.0

Source: Adapted from research on depsides from Dirinaria consimilis.[5]

Experimental Protocols
Protocol 1: Preparation of ABTS•+ Radical Cation Stock
Solution

Prepare a 7 mM solution of ABTS in deionized water.

Prepare a 2.45 mM solution of potassium persulfate in deionized water.

Mix the 7 mM ABTS solution and the 2.45 mM potassium persulfate solution in a 1:1 (v/v)

ratio.

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This

will result in the formation of a dark blue/green solution containing the ABTS•+ radical.[1]

Protocol 2: ABTS Antioxidant Capacity Assay
(Microplate Format)

Preparation of ABTS•+ Working Solution: Dilute the ABTS•+ stock solution with a suitable

solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
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Standard Curve Preparation: Prepare a series of dilutions of a standard antioxidant, such as

Trolox (e.g., 0-200 µM).

Sample Preparation: Prepare various dilutions of the test sample in the appropriate solvent.

Assay Procedure: a. Add 20 µL of the standard or sample to the wells of a 96-well

microplate. b. Add 180 µL of the ABTS•+ working solution to each well. c. Mix gently for 30

seconds. d. Incubate the plate at room temperature for a fixed time (e.g., 6 minutes). e. Read

the absorbance at 734 nm using a microplate reader.

Calculation: Calculate the percentage inhibition of the ABTS•+ radical for each standard and

sample using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of

Sample) / Absorbance of Control] x 100 Plot the % inhibition against the concentration of the

standard to create a standard curve. Determine the antioxidant capacity of the sample by

interpolating its % inhibition on the standard curve.

Visualizations
Caption: Principle of the ABTS antioxidant capacity assay.

Caption: Experimental workflow for the ABTS assay.

Caption: Troubleshooting logic for the ABTS assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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